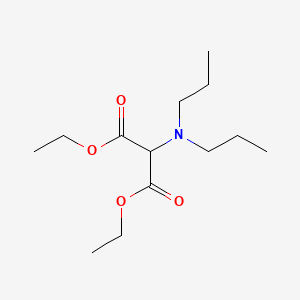







|
REACTION_CXSMILES
|
[CH2:1]([NH:4][CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].Br[CH:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C1COCC1>[CH2:1]([N:4]([CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3]
|


|
Name
|
|
|
Quantity
|
22.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)NCCC
|
|
Name
|
|
|
Quantity
|
47.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for 18 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The precipitate of dipropylamine hydrobromide was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with THF
|
|
Type
|
CUSTOM
|
|
Details
|
The THF phase was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residual oil was partitioned between ethyl acetate (200 mL) and sodium hydroxide solution (10 mL of 4 N)
|
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate phase was separated
|
|
Type
|
WASH
|
|
Details
|
washed with water (2×10 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oil was dissolved in an equal volume of hexane
|
|
Type
|
WASH
|
|
Details
|
was eluted initially with ethyl acetate:hexane (1:20)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The concentration of ethyl acetate in the eluant was increased slowly until all the diethyl (dipropylamino)malonate
|
|
Type
|
WASH
|
|
Details
|
was eluted from the column
|
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the compound
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N(CCC)C(C(=O)OCC)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |